4-Amino-2-bromo-6-fluorophenol is an organic compound with the molecular formula . It is classified as a derivative of aniline and features a unique combination of bromine, fluorine, and hydroxy substituents on the benzene ring. This structure contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its role in various
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that 4-Amino-2-bromo-6-fluorophenol exhibits potential biological activities, including:
The synthesis of 4-Amino-2-bromo-6-fluorophenol typically involves the following steps:
Industrial production may utilize automated reactors for large-scale synthesis, optimizing reaction conditions to enhance efficiency.
4-Amino-2-bromo-6-fluorophenol finds diverse applications across various fields:
The interactions of 4-Amino-2-bromo-6-fluorophenol with biological targets are significant for understanding its mechanism of action. The presence of bromine and fluorine enhances binding affinity towards specific enzymes or receptors. The hydroxy group facilitates hydrogen bonding, which stabilizes these interactions and modulates biochemical pathways. This characteristic makes the compound a valuable tool in pharmacological research .
Several compounds share structural similarities with 4-Amino-2-bromo-6-fluorophenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-fluoroaniline | C6H5BrF | Lacks hydroxy group; different reactivity |
| 3-Bromo-5-fluoro-4-methylaniline | C9H10BrF | Contains methyl substituent; altered properties |
| 3-Bromo-4-fluorophenol | C6H4BrF | Similar structure but without amino group |
4-Amino-2-bromo-6-fluorophenol is unique due to its specific combination of functional groups—bromine, fluorine, and hydroxy—on the benzene ring. This configuration imparts distinct reactivity and biological activity compared to its analogs. The hydroxy group's presence allows for additional hydrogen bonding interactions, influencing its behavior in various applications .
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-Amino-2-bromo-6-fluorophenol through both proton and carbon-13 analyses. The compound exhibits characteristic resonances that reflect the electronic environment created by the multiple substituents on the aromatic ring [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 4-Amino-2-bromo-6-fluorophenol displays distinct signals corresponding to the aromatic and heteroatom-bound protons. The aromatic proton signals appear in the region of 6.4-6.7 parts per million as complex multiplets, reflecting the meta-relationship to the amino group and the coupling effects from the fluorine substituent [2]. The characteristic hydrogen-fluorine coupling constants typically range from 6-10 hertz, manifesting as doublet or doublet of doublets patterns depending on the specific proton environment [5] [6].
The amino group protons resonate as a broad singlet between 4.5-5.0 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and sample concentration [2] [3]. These signals are exchangeable with deuterium oxide, confirming their assignment to the amino functionality. The phenolic hydroxyl proton appears as a broad singlet in the downfield region of 9.5-10.5 parts per million, characteristic of hydrogen-bonded phenolic systems [7] [8]. This signal also exhibits exchange behavior with deuterium oxide and shows temperature-dependent chemical shift variations.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the aromatic carbon framework. The aromatic carbon bearing the amino group appears around 110-120 parts per million, showing characteristic deshielding effects from the nitrogen substituent [9] [10]. The carbon atoms directly bonded to bromine and fluorine exhibit distinctive chemical shifts in the range of 140-155 parts per million, with the carbon-fluorine coupling manifesting as doublets with coupling constants of approximately 230-250 hertz [11] [5].
The quaternary aromatic carbons show varying degrees of deshielding based on their electronic environment, with the phenolic carbon appearing around 150-165 parts per million due to the electron-withdrawing effect of the oxygen atom [9] [12]. The remaining aromatic carbons resonate between 115-125 parts per million, with their exact positions influenced by the through-space and through-bond effects of the multiple substituents [2] [13].
Infrared spectroscopy provides characteristic fingerprint information for 4-Amino-2-bromo-6-fluorophenol through the identification of specific vibrational modes associated with its functional groups [14] [15] [16].
The amino group exhibits two characteristic nitrogen-hydrogen stretching vibrations in the region of 3350-3450 wavenumbers. The antisymmetric stretch appears at higher frequency (3450-3350 wavenumbers) with medium to strong intensity, while the symmetric stretch occurs at lower frequency (3350-3250 wavenumbers) [17] [16] [18]. In aromatic amines, these bands typically appear 40-70 wavenumbers higher than in aliphatic systems due to the conjugation effects with the aromatic ring [16] [19].
The amino group also produces a characteristic bending vibration around 1620-1580 wavenumbers, which can sometimes be confused with carbonyl stretching absorptions due to their similar frequency range [16] [20]. This band is typically of medium intensity and provides confirmatory evidence for the presence of primary amine functionality.
The phenolic hydroxyl group generates a broad, intense absorption band between 3600-3200 wavenumbers, characteristic of hydrogen-bonded systems [15] [12] [8]. The breadth of this absorption reflects the varying degrees of intermolecular hydrogen bonding present in the sample. The carbon-oxygen stretching vibration of the phenolic group appears as a strong band between 1200-1000 wavenumbers, providing diagnostic information for phenol identification [15] [21] [22].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1500 wavenumber region, with intensities enhanced by the electron-donating amino substituent [19] [23] [24]. The aromatic carbon-hydrogen bending vibrations appear between 900-700 wavenumbers, with the specific pattern providing information about the substitution pattern on the benzene ring [19] [23].
The carbon-nitrogen stretching vibration of the aromatic amine appears as a strong band between 1350-1250 wavenumbers, shifted to higher frequency compared to aliphatic amines due to the aromatic conjugation effects [16] [25]. The carbon-bromine stretching vibration generates a medium-intensity band in the 800-650 wavenumber region, characteristic of aromatic bromide compounds [26] [27].
Mass spectrometry provides detailed structural information through characteristic fragmentation patterns that reflect the molecular composition and bonding characteristics of 4-Amino-2-bromo-6-fluorophenol [28] [29] [30].
The molecular ion peak appears at mass-to-charge ratio 206/204, exhibiting the characteristic bromine isotope pattern with peaks separated by two mass units in the ratio of approximately 1:1 reflecting the natural abundance of bromine-79 and bromine-81 isotopes [30] [31] [32]. The molecular ion typically shows low to medium intensity due to the relatively easy fragmentation of the amino and hydroxyl substituents [28] [33].
The primary fragmentation pathways involve alpha-cleavage adjacent to the amino group, leading to loss of ammonia (mass 17) to produce fragment ions at mass-to-charge ratio 187/185 [28] [31]. This fragmentation is characteristic of aromatic amines and represents one of the most prominent fragmentation pathways. Loss of the bromine atom generates a high-intensity fragment at mass-to-charge ratio 128, corresponding to the formula C₆H₅FNO⁺ [29] [30].
Secondary fragmentation involves the loss of multiple neutral species, producing fragment ions at mass-to-charge ratio 158/156 through combined loss of amino and carbonyl groups [30] [31]. Rearrangement processes generate fragment ions at mass-to-charge ratio 109, corresponding to fluorinated amino phenol derivatives without the bromine substituent [28] [34].
Aromatic ring fragmentation produces characteristic fragment ions including the tropylium ion at mass-to-charge ratio 91, the phenyl cation at mass-to-charge ratio 77, and various smaller aromatic fragments at mass-to-charge ratios 65 and 51 [28] [32] [33]. These fragments provide confirmatory evidence for the aromatic nature of the compound and follow established patterns for substituted aromatic systems.
Ultraviolet-visible spectroscopy reveals the electronic structure and conjugation effects in 4-Amino-2-bromo-6-fluorophenol through characteristic absorption bands corresponding to specific electronic transitions [35] [36] [37] [38].
The compound exhibits a primary absorption band (B-band) in the wavelength range of 240-260 nanometers with high extinction coefficients (5000-15000 molar⁻¹ centimeter⁻¹), corresponding to π → π* transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [37] [39] [38]. This transition shows a bathochromic shift compared to unsubstituted phenol due to the electron-donating effects of the amino group, which increases the electron density in the aromatic π-system [36] [39] [40].
The secondary absorption band (C-band) appears at longer wavelengths in the 280-310 nanometer region with moderate extinction coefficients (2000-8000 molar⁻¹ centimeter⁻¹) [37] [39] [38]. This band corresponds to π → π* transitions from lower-energy occupied molecular orbitals and shows hypsochromic shifts due to the electron-withdrawing effects of the bromine and fluorine substituents [41] [39] [38].
The amino group contributes additional electronic transitions through nitrogen lone pair excitation, manifesting as an R-band in the 320-350 nanometer region with lower extinction coefficients (500-2000 molar⁻¹ centimeter⁻¹) [36] [42] [38]. This n → π* transition is particularly sensitive to solvent effects and hydrogen bonding interactions, showing significant solvatochromic behavior [39] [43].
Intramolecular charge transfer transitions may appear at longer wavelengths (350-400 nanometers) with low extinction coefficients (100-1000 molar⁻¹ centimeter⁻¹), reflecting interactions between the electron-donating amino group and electron-withdrawing halogen substituents [44] [45] [39]. These transitions are often pH-dependent and can provide information about the ionization behavior of the phenolic hydroxyl group [39] [43] [46].